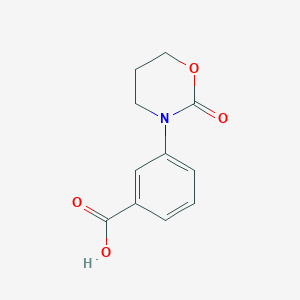

3-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid

Description

Overview of Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds are fundamental to medicinal chemistry, forming the core of many natural and synthetic drugs. Their structural diversity and the ability to present functional groups in specific three-dimensional orientations make them ideal for designing molecules that can bind to proteins and nucleic acids with high affinity and selectivity.

The 1,3-oxazinan-2-one (B31196) moiety is a six-membered heterocyclic ring containing one nitrogen and one oxygen atom. This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a variety of biologically active compounds. researchgate.net Chiral 1,3-oxazinan-2-ones, in particular, serve as valuable intermediates in the synthesis of pharmaceuticals and amino alcohols. acs.orgnih.gov The inherent polarity and hydrogen bonding capabilities of the cyclic carbamate (B1207046) functionality within the 1,3-oxazinan-2-one ring contribute to its favorable interactions with biological macromolecules. Research has shown that compounds containing the broader 1,3-oxazine ring system exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netumpr.ac.id

Benzoic acid and its derivatives are a class of compounds that have long been recognized for their therapeutic importance. pharmacy180.compreprints.org The carboxylic acid group is a key feature, often involved in critical binding interactions with biological targets, such as enzymes and receptors. acs.org Benzoic acid derivatives are found in a wide array of pharmaceuticals with diverse applications. For instance, they form the basis for local anesthetics like cocaine and benzocaine, and are integral to the structure of drugs such as the diuretic furosemide (B1674285) and the anticancer agent bexarotene. preprints.orgresearchgate.net The versatility of the benzoic acid scaffold allows for extensive chemical modification to optimize pharmacokinetic and pharmacodynamic properties. acs.orgresearchgate.net

Contextualization of 3-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid within Contemporary Organic and Medicinal Chemistry Research

The compound this compound represents a thoughtful conjugation of the 1,3-oxazinan-2-one scaffold and a benzoic acid moiety. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests a clear rationale for its synthesis and investigation. The placement of the 1,3-oxazinan-2-one ring at the meta-position of the benzoic acid is a common strategy in drug design to orient substituents in a way that can interact with specific binding pockets in a target protein. acs.org The combination of a rigid, polar heterocyclic system with an acidic aromatic ring creates a molecule with distinct physicochemical properties that could be exploited for various therapeutic purposes.

Research Imperatives for Investigating Specific Oxazinan-2-one-Benzoic Acid Conjugates

The exploration of novel conjugates like this compound is driven by several key research imperatives. Firstly, the need for new chemical entities with novel mechanisms of action is a constant in the face of evolving diseases and drug resistance. By combining two pharmacologically relevant moieties, there is potential for synergistic or additive effects, or even entirely new biological activities. Secondly, the modular nature of such conjugates allows for the systematic exploration of structure-activity relationships (SAR). Variations in the substitution pattern on either the oxazinan-2-one ring or the benzoic acid ring can lead to a fine-tuning of the molecule's biological profile. Finally, the synthesis of such compounds provides an opportunity to develop and refine synthetic methodologies for the efficient construction of complex molecular architectures. researchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

3-(2-oxo-1,3-oxazinan-3-yl)benzoic acid |

InChI |

InChI=1S/C11H11NO4/c13-10(14)8-3-1-4-9(7-8)12-5-2-6-16-11(12)15/h1,3-4,7H,2,5-6H2,(H,13,14) |

InChI Key |

YNLMZLADTNIEEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)OC1)C2=CC=CC(=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for the 1,3-Oxazinan-2-one (B31196) Ring System

The 1,3-oxazinan-2-one ring is a six-membered heterocyclic scaffold that is a key component of various biologically active compounds. Its synthesis has been approached through several methodologies, primarily focusing on the formation of the cyclic carbamate (B1207046) via intramolecular cyclization.

Cyclization Reactions for Six-Membered Oxazinan-2-one Formation

A common and effective strategy for the formation of the 1,3-oxazinan-2-one ring involves the intramolecular cyclization of 3-amino-1-propanol derivatives. These precursors, containing both a hydroxyl and an amino group separated by a three-carbon chain, can be cyclized using a variety of carbonylating agents. Phosgene and its derivatives, such as triphosgene, have been traditionally used for this transformation. However, due to the hazardous nature of these reagents, safer alternatives have been developed. These include the use of dialkyl carbonates, chloroformates, or carbon dioxide in the presence of a suitable catalyst.

Another approach involves the reaction of 1,3-diols with a primary amine or hydrazine (B178648) in the presence of a dicarbonate (B1257347) derivative, which proceeds in a one-pot manner to yield the corresponding oxazinanones. ubaya.ac.id Chiral 1,3-oxazinan-2-ones can be synthesized from carbohydrate derivatives. This method involves the reaction of a chiral lactone with a primary amine to form an amide, which is then reduced and carbonylated to yield the desired chiral oxazinan-2-one. organic-chemistry.orgbeilstein-journals.org

More contemporary methods include domino reactions. For instance, a Brønsted base-catalyzed Michael addition of α-substituted α-isocyanoacetates to phenyl vinyl selenones, followed by a Brønsted acid-catalyzed domino oxidative cyclization, affords 1,3-oxazinan-2-ones in good yields. nih.gov Furthermore, intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, can be achieved under metal-free conditions using silica-supported perchloric acid as a catalyst to form 1,3-oxazinane-2,5-diones. mdpi.com

A summary of selected cyclization strategies is presented in the table below.

| Starting Material | Reagents and Conditions | Product Class |

| 3-Amino-1-propanol derivatives | Phosgene derivatives, dialkyl carbonates, chloroformates, CO2 | 1,3-Oxazinan-2-ones |

| 1,3-Diols and primary amines/hydrazines | Dicarbonate derivatives | 1,3-Oxazinan-2-ones |

| Chiral 3-hydroxy-γ-butyrolactone and primary amine | 1. Amidation, 2. Reduction, 3. Carbonylation | Chiral 1,3-Oxazinan-2-ones |

| α-Isocyanoacetates and phenyl vinyl selenones | Brønsted base (e.g., Et3N, DBU), then Brønsted acid (e.g., PTSA) | 1,3-Oxazinan-2-ones |

| N-Cbz-protected diazoketones from α-amino acids | Silica-supported HClO4, Methanol (B129727) | 1,3-Oxazinane-2,5-diones |

Approaches for N-Substitution with Aromatic Moieties

The introduction of an aromatic moiety at the nitrogen atom of the 1,3-oxazinan-2-one ring can be achieved either by starting with an N-aryl-3-amino-1-propanol and then performing the cyclization, or by N-arylation of a pre-formed 1,3-oxazinan-2-one. The latter approach often utilizes transition metal-catalyzed cross-coupling reactions.

Prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig amination employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the N-H bond of 1,3-oxazinan-2-one with an aryl halide or triflate. ijnc.irresearchgate.net This method is known for its broad substrate scope and functional group tolerance. The Ullmann reaction, a copper-catalyzed N-arylation, is another viable method, particularly for aryl iodides and bromides, though it often requires higher reaction temperatures. researchgate.netacs.org

The Chan-Lam coupling offers a milder alternative, using a copper catalyst to couple 1,3-oxazinan-2-one with an aryl boronic acid. nih.govthieme.de This reaction can often be carried out under aerobic conditions at room temperature. A three-component, one-pot reaction of tetraethylammonium (B1195904) bicarbonate, 1,3-dibromopropane, and a primary aromatic amine in methanol at room temperature has also been developed for the synthesis of N-substituted 1,3-oxazinan-2-ones. nih.gov

Synthesis of Benzoic Acid Derivatives as Precursors or Final Moieties

The benzoic acid portion of the target molecule can be synthesized with various functional groups that are either protected during the synthesis or are amenable to the subsequent coupling and derivatization steps. Key precursors for the synthesis of 3-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid include 3-aminobenzoic acid, 3-halobenzoic acids, and 3-boronobenzoic acid.

3-Aminobenzoic acid is commonly prepared by the reduction of 3-nitrobenzoic acid. This reduction can be achieved using various reducing agents, such as tin and hydrochloric acid, or through catalytic hydrogenation. A greener approach involves a one-pot oxo-reduction of 3-nitrobenzaldehyde (B41214) using carbonaceous bio-based materials in subcritical water.

3-Halobenzoic acids , such as 3-chlorobenzoic acid and 3-bromobenzoic acid, are also important precursors. 3-Chlorobenzoic acid can be synthesized by the oxidation of 3-chlorotoluene. nih.gov 3-Bromobenzoic acid can be prepared by the oxidation of 3-bromotoluene (B146084) with potassium permanganate.

3-Carboxyphenylboronic acid is a key precursor for copper-catalyzed N-arylation reactions like the Chan-Lam coupling. It can be synthesized from m-bromotoluene through a Grignard reaction, followed by boration with trimethyl borate (B1201080) and subsequent oxidation of the methyl group with potassium permanganate. Another route involves the hydrolysis of 3-cyanophenylboronic acid.

The following table summarizes the synthesis of these key benzoic acid precursors.

| Precursor | Starting Material | Key Reagents and Conditions |

| 3-Aminobenzoic acid | 3-Nitrobenzoic acid | Reduction (e.g., Sn/HCl, catalytic hydrogenation) |

| 3-Chlorobenzoic acid | 3-Chlorotoluene | Oxidation (e.g., KMnO4) |

| 3-Bromobenzoic acid | 3-Bromotoluene | Oxidation (e.g., KMnO4) |

| 3-Carboxyphenylboronic acid | m-Bromotoluene | 1. Mg, I2 (Grignard formation) 2. B(OMe)3 3. KMnO4 (oxidation) |

Coupling Strategies for Conjugating 1,3-Oxazinan-2-one with Benzoic Acid

The crucial step in the synthesis of this compound is the formation of the C-N bond between the benzoic acid ring and the nitrogen of the 1,3-oxazinan-2-one. Several modern cross-coupling reactions are well-suited for this transformation.

The Chan-Lam coupling is a powerful method that involves the reaction of the N-H of 1,3-oxazinan-2-one with 3-carboxyphenylboronic acid in the presence of a copper catalyst, often copper(II) acetate, and a base. nih.govthieme.de This reaction is attractive due to its typically mild conditions.

The Buchwald-Hartwig amination provides another robust route. In this palladium-catalyzed reaction, 1,3-oxazinan-2-one is coupled with a 3-halobenzoic acid (e.g., 3-bromobenzoic acid or 3-chlorobenzoic acid) or its corresponding ester. ijnc.ir The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields.

The classic Ullmann condensation can also be employed, reacting 1,3-oxazinan-2-one with a 3-halobenzoic acid, typically an iodide or bromide, using a stoichiometric or catalytic amount of copper at elevated temperatures. researchgate.netacs.org

Finally, nucleophilic aromatic substitution (SNA r) is a potential strategy if the benzoic acid ring is sufficiently activated with strong electron-withdrawing groups, and a suitable leaving group (like fluorine) is present at the 3-position. The N-anion of 1,3-oxazinan-2-one would act as the nucleophile.

Derivatization and Functionalization of this compound and Related Analogues

Further structural diversity can be introduced by modifying the parent compound, this compound. These modifications can be targeted at either the 1,3-oxazinan-2-one ring or the benzoic acid moiety.

Modifications on the Benzoic Acid Ring System

The benzoic acid functional group itself offers a prime site for derivatization. Standard organic transformations can be employed to convert the carboxylic acid into a variety of other functional groups. For example, esterification with various alcohols under acidic conditions or using coupling agents can yield a library of esters. Similarly, amidation with a range of primary and secondary amines, facilitated by peptide coupling reagents, can produce a diverse set of amides.

The aromatic ring of the benzoic acid moiety can also be functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially introduce substituents onto the ring, although the directing effects of the existing carboxylic acid and the N-oxazinanone group would need to be considered. More controlled functionalization can be achieved through directed C-H activation methodologies. For instance, iridium-catalyzed C-H amidation of benzoic acids has been developed to introduce amino groups at positions ortho to the carboxylic acid.

Substituent Effects on the 1,3-Oxazinan-2-one Ring

The electronic and steric properties of substituents on the 1,3-oxazinan-2-one ring play a crucial role in its synthesis and stability. The substituent on the nitrogen atom (the 3-aminobenzoic acid moiety in this case) can significantly influence the cyclization process. researchgate.net For instance, electron-withdrawing groups on the aromatic ring can affect the nucleophilicity of the nitrogen atom, potentially altering reaction rates and yields during the formation of the oxazinanone ring.

Methodologies for synthesizing the 1,3-oxazinan-2-one skeleton include:

Carbon Dioxide Insertion: Various homopropargylic amines can undergo CO2 insertion followed by intramolecular cyclization to yield 1,3-oxazinan-2-ones. researchgate.net

Cyclization with Carbonates: A one-pot synthesis from 1,3-diols and amines using dialkyl carbonates is an established green chemistry approach. The yield can be dependent on the steric hindrance of the dialkyl carbonate and the diol. researchgate.net

Halocyclization: Homoallylic benzylcarbamates can be prompted by iodine to undergo halocyclization to form the 1,3-oxazinan-2-one ring. researchgate.net

| Synthetic Method | Precursors | Key Reagents/Conditions | General Observations |

|---|---|---|---|

| CO2 Insertion/Cyclization | Homopropargylic amines | AgOAc, DBU, 80°C | Good to excellent yields. researchgate.net |

| Green Carbonylation | 1,3-Diols, Amines | Dialkyl carbonate, Potassium tert-butoxide | Yield decreases with increasing steric hindrance of the diol. researchgate.net |

| Halocyclization | Homoallylic carbamates | Iodine | Effective for forming the heterocyclic ring. researchgate.net |

Introduction of Stereochemical Centers and Their Influence on Synthesis

The introduction of stereochemical centers into the 1,3-oxazinan-2-one ring is of significant interest as it can lead to compounds with specific biological activities. nih.gov Chiral 1,3-oxazinan-2-ones are valuable intermediates in the synthesis of pharmaceuticals. researchgate.netnih.govacs.org

A common strategy to introduce chirality is to start from optically pure precursors. For example, chiral 1,3-oxazinan-2-ones have been synthesized from carbohydrate derivatives. nih.govacs.org This multi-step synthesis involves reacting an optically pure starting material, such as 3-hydroxy-γ-butyrolactone, with a primary amine, followed by reduction and carbonylation to form the desired chiral oxazinanone. acs.org

The stereochemistry of the N-substituent can also direct the stereochemical outcome of the cyclization reaction. researchgate.net Furthermore, diastereoselective synthesis can be achieved through methods like the [3+3]-annulation of cyclic nitronates with vinyl diazoacetates, which allows for the stereoselective construction of the oxazine (B8389632) ring. mdpi.com Enantio-enriched 1,3-oxazinan-2-ones can also be accessed using bifunctional catalysts derived from Cinchona alkaloids in one-pot processes. nih.govchimia.ch

| Stereoselective Approach | Chiral Source/Method | Example Precursors | Outcome |

|---|---|---|---|

| Chiral Pool Synthesis | Carbohydrate derivatives | 3-hydroxy-γ-butyrolactone, primary amine | Synthesis of chiral 6-hydroxymethyl 1,3-oxazinan-2-ones. nih.govacs.org |

| Catalytic Asymmetric Synthesis | Cinchona alkaloid-derived catalyst | α-isocyanoacetates, phenyl vinyl selenones | Access to enantio-enriched 1,3-oxazinan-2-ones. nih.govchimia.ch |

| Diastereoselective Annulation | Rhodium-catalyzed [3+3] annulation | Cyclic nitronates, vinyl diazoacetates | Stereoselective construction of oxazine rings. mdpi.com |

Advanced Spectroscopic and Chromatographic Techniques for Compound Characterizationmdpi.comchimia.chfrontiersin.orgresearchgate.netresearchgate.net

The structural elucidation and purity assessment of this compound rely on a combination of advanced spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular structure, connectivity, and sample composition.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for characterizing organic molecules. nih.gov

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. For the target molecule, specific signals would correspond to the protons on the benzoic acid ring and the aliphatic protons of the 1,3-oxazinan-2-one ring.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon in the oxazinanone ring. acs.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of a compound. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula. Predicted collision cross-section (CCS) values for isomers like 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid suggest that different adducts ([M+H]+, [M+Na]+, [M-H]-) can be analyzed to support identification. uni.lu

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating, identifying, and quantifying components in a mixture. researchgate.net

Reversed-Phase (RP-HPLC): This is a common mode used for analyzing benzoic acid derivatives. ekb.eg A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ekb.eg

Method Validation: A validated HPLC method ensures specificity, linearity, accuracy, and precision for the quantification of the target compound and any potential impurities. researchgate.netekb.egnih.gov

| Technique | Type | Information Obtained |

|---|---|---|

| NMR Spectroscopy | ¹H and ¹³C NMR | Structural confirmation, chemical environment of atoms. acs.org |

| 2D NMR (COSY, HSQC) | Atom connectivity and detailed structural elucidation. mdpi.com | |

| HR-MAS NMR | Metabolic profiling directly from tissue without extraction. mdpi.com | |

| Mass Spectrometry | HRMS | Accurate molecular weight and elemental composition. nih.gov |

| Chromatography | RP-HPLC | Separation, quantification, and purity assessment. ekb.eg |

| UHPLC-MS/MS | High-sensitivity detection and structural analysis after derivatization. nih.gov |

Molecular Architecture and Conformational Analysis

Structural Features of the 3-(2-Oxo-1,3-oxazinan-3-yl)benzoic Acid Scaffold

Geometry and Ring Conformations of the 1,3-Oxazinan-2-one (B31196) Ring

The 1,3-oxazinan-2-one ring is a six-membered heterocycle containing one oxygen and one nitrogen atom. Due to the sp3 hybridization of the carbon and nitrogen atoms in the ring, it is not planar. Instead, it adopts various non-planar conformations to minimize steric strain. Computational studies and X-ray crystallographic data of related 1,3-oxazinan-2-one derivatives suggest that the ring most commonly exists in a chair or a twist-boat conformation. researchgate.netpleiades.onlineresearchgate.net

In the absence of specific experimental data for this compound, the conformational landscape of the parent tetrahydro-1,3-oxazine can provide valuable insights. Nonempirical RHF/STO-3G and 6-31G(d) studies on the conformational behavior of tetrahydro-1,3-oxazine have shown that interconversion between different chair and twist conformers can occur through several independent pathways. pleiades.online The potential energy surface of these systems typically contains multiple minima corresponding to various chair and twist forms, as well as transition states with sofa, half-chair, and boat conformations. pleiades.online

For N-substituted 1,3-oxazinan-2-ones, the nature and orientation of the substituent on the nitrogen atom can influence the conformational equilibrium of the ring. The X-ray crystal structure of a closely related compound, 3-phenylamino-1,3-oxazinan-2-one, reveals details about the bond lengths and angles within the 1,3-oxazinan-2-one ring, which are expected to be similar in this compound. researchgate.net

| Bond | Typical Length (Å) |

|---|---|

| C=O | 1.21 - 1.23 |

| N-C(O) | 1.35 - 1.38 |

| O-C(O) | 1.34 - 1.37 |

| N-C(aryl) | 1.42 - 1.45 |

| C-C (ring) | 1.52 - 1.55 |

| C-O (ring) | 1.43 - 1.46 |

Rotational Freedom and Flexibility of the Benzoic Acid Linkage

The linkage between the 1,3-oxazinan-2-one ring and the benzoic acid moiety is characterized by the N-C(aryl) bond. Rotation around this bond is restricted due to the partial double bond character of the N-C(O) amide bond within the oxazinan-2-one ring, a phenomenon well-documented in amide-containing compounds. nanalysis.com This restricted rotation gives rise to different rotational isomers, or conformers.

The barrier to rotation around the N-C(aryl) bond in N-aryl amides is influenced by steric and electronic factors. nsf.govmdpi.comrsc.org In the case of this compound, the ortho- and meta-substituents on the benzoic acid ring can sterically hinder rotation. Furthermore, the electronic nature of the substituents can affect the degree of resonance stabilization of the planar conformation, thereby influencing the rotational barrier. rsc.org While specific rotational barriers for this compound have not been reported, studies on related N-benzhydrylformamides and other tertiary aromatic amides provide insights into the energetic landscape of such rotations. nsf.govmdpi.com For instance, internal rotation around the C-N bond in formamides is known to be slow at room temperature, allowing for the observation of distinct conformers by NMR spectroscopy. mdpi.com

Stereochemical Considerations and Enantiomeric Purity in Oxazinan-2-one Derivatives

The 1,3-oxazinan-2-one ring in this compound does not inherently contain a chiral center. However, the introduction of substituents on the carbon atoms of the ring can create one or more stereocenters. The synthesis of chiral 1,3-oxazinan-2-one derivatives is an active area of research, as these compounds are valuable intermediates in the preparation of pharmaceuticals and amino alcohols. researchgate.netacs.orgnih.gov

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. Various synthetic strategies have been developed to achieve high enantiomeric purity in 1,3-oxazinan-2-one derivatives, often starting from chiral precursors derived from carbohydrates or employing asymmetric catalytic methods. researchgate.netacs.orgmdpi.com The determination of enantiomeric purity is typically accomplished using techniques such as chiral high-performance liquid chromatography (HPLC) or by measuring the optical rotation of the compound.

Intramolecular Interactions Influencing Molecular Shape and Stability

The three-dimensional shape and stability of this compound are influenced by a variety of intramolecular interactions. These non-covalent interactions, although weaker than covalent bonds, play a crucial role in dictating the preferred conformation of the molecule.

One potential intramolecular interaction is hydrogen bonding. In certain conformations, the carboxylic acid proton of the benzoic acid moiety could potentially form a hydrogen bond with the carbonyl oxygen of the oxazinan-2-one ring. However, the likelihood of this interaction depends on the relative orientation of the two rings, which is governed by the rotational barrier around the N-C(aryl) bond. Intramolecular hydrogen bonding is known to significantly stabilize molecular conformations, as seen in ortho-substituted benzoic acid derivatives. askfilo.comaskfilo.com

Role of Molecular Shape and Flexibility in Ligand-Target Interactions

The biological activity of a molecule is intimately linked to its ability to interact with a specific biological target, such as a protein or enzyme. The shape, size, and flexibility of a ligand are critical determinants of its binding affinity and selectivity for a target.

The conformational flexibility of this compound, arising from the non-planar oxazinan-2-one ring and the rotational freedom of the benzoic acid linkage, allows the molecule to adopt various shapes. This conformational adaptability can be advantageous for binding to a target's active site, as the molecule can adjust its shape to achieve a complementary fit. This "induced fit" model of ligand-target binding is a fundamental concept in molecular recognition.

Biological Activity and Mechanisms of Action

Enzyme Inhibition Profiles of 1,3-Oxazinan-2-one (B31196) Scaffolds

There is no specific information available in the reviewed scientific literature regarding the inhibitory activity of 3-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid on the following enzymes:

Receptor Modulation by Oxazinan-2-one and Benzoic Acid Derivatives

Specific studies on the receptor modulation properties of This compound are not documented in the available literature for the following receptors:

Antimicrobial Efficacy

While the 1,3-oxazinan-2-one scaffold is a core structure in some compounds with antibacterial properties, no studies were found that specifically evaluate the antimicrobial efficacy of This compound against any microorganisms. Research into chiral 1,3-oxazinan-2-one derivatives has shown potent activities against Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis. However, these findings are related to different derivatives and cannot be directly attributed to the subject compound.

Antibacterial Spectrum

Derivatives of the 1,3-oxazine scaffold have shown considerable promise as antibacterial agents, exhibiting activity against a range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Notably, novel classes of compounds featuring chiral 1,3-oxazinan-2-ones have demonstrated potent activity against several Gram-positive pathogens. nih.gov

Research has highlighted the efficacy of these compounds against clinically relevant bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis. nih.gov Furthermore, certain 7-chloro-2-methyl-4H-benzo[d] nih.govmdpi.com-oxazin-4-one derivatives have been tested against organisms such as Klebsiella pneumoniae and Pseudomonas aeruginosa, showing significant activity. gsconlinepress.com

The antibacterial potential of this scaffold extends to formidable pathogens like Mycobacterium tuberculosis. Specific imidazo[2,1-b] nih.govmdpi.comoxazine (B8389632) derivatives have displayed remarkable potency against multidrug-resistant (MDR) strains of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values indicating a high degree of efficacy. researchgate.net

| Compound/Derivative Class | Bacterial Strain | Reported Activity (MIC) |

|---|---|---|

| Chiral 1,3-Oxazinan-2-ones | Gram-positive bacteria (S. aureus, E. faecalis, B. subtilis) | Potent Activity (Specific MICs not detailed in abstract) nih.gov |

| 7-chloro-2-methyl-4H-benzo[d] nih.govmdpi.com-oxazin-4-one | Staphylococcus aureus | 6.00 mg/mL gsconlinepress.com |

| 7-chloro-2-methyl-4H-benzo[d] nih.govmdpi.com-oxazin-4-one | Pseudomonas aeruginosa | 9.00 mg/mL gsconlinepress.com |

| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one (Related Compound) | Klebsiella pneumoniae | 7.00 mg/mL gsconlinepress.com |

| Imidazo[2,1-b] nih.govmdpi.comoxazine Derivatives | M. tuberculosis H37Rv | MIC90: 0.18–1.63 μM researchgate.net |

| Imidazo[2,1-b] nih.govmdpi.comoxazine Derivatives | M. tuberculosis Clinical Isolates | MIC90: <0.5 μM researchgate.net |

Antifungal Spectrum

The 1,3-oxazine scaffold and its derivatives have also been investigated for their antifungal properties. researchgate.net Studies have shown that various derivatives possess activity against pathogenic fungi. For instance, certain novel 1,3-benzoxazinones were evaluated for their effects on Candida albicans, Candida glabrata, and Candida tropicalis. ijnc.ir Other research has noted the activity of specific naphthol[1,2-e] nih.govmdpi.comoxazine derivatives against Aspergillus flavus. ijnc.ir While specific data for this compound is limited, the activity of related heterocyclic compounds, such as 1,3,4-oxadiazoles, provides insight into the potential of these core structures.

| Compound/Derivative Class | Fungal Strain | Reported Activity (MIC) |

|---|---|---|

| 1,3-Oxazole Derivatives (Related Isosters) | Candida albicans 128 | 14 μg/mL mdpi.com |

| 1,3,4-Oxadiazole (LMM5 & LMM11) | Candida albicans | 32 μg/mL frontiersin.orgcolab.ws |

| 1,3,4-Oxadiazole (LMM6) | Candida albicans Clinical Isolates | 8 to 32 µg/mL nih.gov |

| Chloro substituted 1,3-oxazinyl acetamide | Fungal strains | Strong activity (MIC not specified) ijnc.ir |

Antiviral Properties of Related Derivatives

A significant area of interest for compounds containing the 1,3-oxazine ring system is their antiviral activity, particularly against the human immunodeficiency virus (HIV). ijrpr.com Specific derivatives, such as trifluoromethyl-1,3-oxazine-2-one, have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) that show high activity against various HIV-1 mutant strains. ijrpr.comderpharmachemica.com This suggests that the 1,3-oxazine-2-one moiety may play a crucial role in interacting with the viral enzyme. While research on the specific benzoic acid derivative is not detailed, the broader class of oxazine-containing molecules and other related five-membered heterocyclic compounds like oxadiazoles (B1248032) and oxaselenolanes have demonstrated notable anti-HIV and anti-HBV (Hepatitis B virus) activities. nih.govnih.gov

Anti-inflammatory Properties of Related Compounds

The 1,3-oxazine scaffold is a constituent of molecules that exhibit anti-inflammatory properties. nih.govderpharmachemica.com Inflammation is a biological process mediated by enzymes such as cyclooxygenase (COX), which exists in two primary isoforms, COX-1 and COX-2. derpharmachemica.com The development of selective COX-2 inhibitors is a key strategy in creating anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). derpharmachemica.com

Derivatives of the related 1,4-benzoxazine scaffold have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. Several of these compounds displayed potent and selective inhibition of COX-2, with IC₅₀ values in the sub-micromolar range, comparable to the well-known COX-2 inhibitor, Celecoxib. rsc.org

| Compound (1,4-Benzoxazine Derivative) | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

|---|---|---|---|

| Compound 3e | 134.5 | 0.72 | 186.8 rsc.org |

| Compound 3f | 138.4 | 0.61 | 226.9 rsc.org |

| Compound 3r | 138.2 | 0.57 | 242.4 rsc.org |

| Compound 3s | 136.2 | 0.64 | 212.8 rsc.org |

| Celecoxib (Reference) | >100 | 0.30 | >303 rsc.org |

Exploration of Additional Biological Activities for the Scaffold (e.g., anti-HIV, antidiabetes, anticancer)

The versatility of the 1,3-oxazine scaffold extends to a multitude of other therapeutic areas, with derivatives showing potential as anti-HIV, antidiabetic, and anticancer agents. ijrpr.comderpharmachemica.comresearchgate.netbohrium.com

Anti-HIV Activity : As mentioned previously, the discovery of trifluoromethyl-1,3-oxazine-2-one as a potent non-nucleoside reverse transcriptase inhibitor highlights the scaffold's potential in developing treatments for HIV-1. ijrpr.comderpharmachemica.com

Anticancer Activity : Various 1,3-oxazine derivatives have been reported to possess anticancer properties. nih.gov For example, newly synthesized 4H-benzo[d] nih.govmdpi.comoxazine compounds demonstrated significant inhibition of cell proliferation in breast cancer cell lines, with IC₅₀ values ranging from 3.1 to 95 μM. researchgate.net

Antidiabetes Activity : The broad pharmacological profile of the 1,3-oxazine ring system also includes potential antihyperglycemic effects, indicating a possible role in the management of diabetes. derpharmachemica.com

| Scaffold/Derivative | Biological Activity | Target/Cell Line | Reported Finding |

|---|---|---|---|

| Trifluoromethyl-1,3-oxazine-2-one | Anti-HIV ijrpr.comderpharmachemica.com | HIV-1 Reverse Transcriptase | High activity against mutant strains. ijrpr.comderpharmachemica.com |

| 4H-benzo[d] nih.govmdpi.comoxazines | Anticancer researchgate.net | MCF-7 & HCC1954 (Breast Cancer) | IC₅₀ values from 3.1 to 95 μM. researchgate.net |

| 1,3-Oxazine Derivatives | Antidiabetes derpharmachemica.com | Not specified | Reported as having anti-hyperglycemic activity. derpharmachemica.com |

Proposed Molecular Mechanisms Underlying Biological Effects

Enzyme Inhibition : A primary mechanism for many derivatives is the inhibition of key enzymes.

Anti-inflammatory : The anti-inflammatory effects of related compounds are achieved through the selective inhibition of the COX-2 enzyme, blocking the conversion of arachidonic acid into prostaglandins. derpharmachemica.comrsc.org Molecular docking studies suggest these molecules fit into the active site of the COX-2 enzyme. derpharmachemica.comrsc.org

Antiviral : The anti-HIV activity of certain 1,3-oxazine-2-ones is due to the inhibition of the viral enzyme reverse transcriptase, which is essential for viral replication. ijrpr.comderpharmachemica.com

Other Enzymes : Some 1,3-oxazine derivatives have shown potent inhibitory activity against carbonic anhydrase II, with one compound exhibiting an IC₅₀ value of 0.144 μM. nih.gov Molecular docking confirmed that these derivatives bind within the active site of the target protein. nih.gov Naturally occurring 1,3-oxazine compounds have also been reported as suicide inactivators of serine proteases. bohrium.com

Active Site Binding : Molecular docking studies have been instrumental in elucidating the interactions between oxazine derivatives and their protein targets. For antibacterial action against M. tuberculosis, imidazo[2,1-b] nih.govmdpi.comoxazines are proposed to interact with the deazaflavin-dependent nitroreductase (Ddn), an enzyme crucial for the activation of pro-drugs like pretomanid. researchgate.net Similarly, docking studies of anti-inflammatory derivatives within the COX-2 active site have helped to rationalize their potency and selectivity. derpharmachemica.comrsc.org

Structure Activity Relationship Sar Investigations

Elucidation of Pharmacophoric Elements within the 3-(2-Oxo-1,3-oxazinan-3-yl)benzoic Acid Framework

A pharmacophore model for this class of compounds identifies the key three-dimensional arrangement of chemical features essential for molecular recognition at a biological target. For the this compound scaffold, the primary pharmacophoric elements are generally understood to be a combination of hydrogen bond acceptors, an ionizable group, and a hydrophobic aromatic region.

Hydrogen Bond Acceptors : The carbonyl oxygen of the 2-oxo-1,3-oxazinan moiety is a critical hydrogen bond acceptor. This feature is often found to interact with hydrogen bond donor residues, such as the backbone amides of amino acids, within the active site of target proteins. nih.gov

Aromatic/Hydrophobic Core : The central phenyl ring serves as a hydrophobic core that can engage in van der Waals or π-π stacking interactions with aromatic amino acid side chains (e.g., Tyrosine, Phenylalanine, Tryptophan) in a protein's binding pocket. nih.gov This interaction is fundamental for anchoring the ligand in the correct orientation.

Negatively Ionizable Group : The carboxylic acid on the benzoic acid moiety is a key acidic feature. At physiological pH, this group is typically deprotonated to form a carboxylate anion, which can form strong ionic bonds or salt bridges with positively charged residues like Arginine (Arg) or Lysine (Lys) in the target's active site. hyphadiscovery.com The presence and specific location of this acidic group are often determinants of high-affinity binding.

These features, arranged in a specific spatial orientation defined by the oxazinone and phenyl rings, constitute the essential pharmacophore required for biological activity.

Impact of Substituent Variation on Biological Potency and Selectivity

The decoration of the this compound scaffold with various substituents has a profound impact on biological potency and selectivity. Research has shown that even minor chemical modifications can lead to significant changes in activity by altering the steric, electronic, and hydrophobic properties of the molecule.

For instance, adding small, electron-withdrawing groups such as halogens (e.g., F, Cl) to the benzoic acid ring can influence the acidity of the carboxyl group and may lead to favorable interactions within specific sub-pockets of the target protein. Conversely, introducing bulky alkyl groups can sterically hinder the optimal binding conformation, leading to a decrease in potency. The electronic nature of substituents can modulate the reactivity and binding affinity of the entire molecule. cuny.edu

The table below illustrates hypothetical SAR data typical for this class of compounds, demonstrating how substituent changes can affect inhibitory potency (IC₅₀).

| Compound | Substituent (R) on Benzoic Acid Ring | Relative Potency (IC₅₀) | Rationale for Change in Potency |

|---|---|---|---|

| Parent | -H | 100 nM | Baseline activity. |

| Analog 1 | 4-Fluoro | 50 nM | Favorable electronic interactions in the binding pocket. |

| Analog 2 | 4-Methyl | 250 nM | Minor steric clash or suboptimal hydrophobic interaction. |

| Analog 3 | 4-Methoxy | 80 nM | Potential for additional hydrogen bonding. |

| Analog 4 | 2-Chloro | 500 nM | Steric hindrance near the oxazinone linkage, disrupting optimal conformation. |

Importance of Positional Isomerism in the Benzoic Acid Moiety (e.g., meta vs para substitution)

The position of the carboxylic acid group on the phenyl ring is a critical determinant of biological activity. The parent compound features a meta (1,3) substitution pattern. Altering this to a para (1,4) or ortho (1,2) arrangement changes the geometry of the molecule and the vector of the crucial carboxylate interaction.

In many target-driven design projects, the meta position is found to be optimal because it places the acidic group at a precise distance and angle relative to the rest of the scaffold, allowing it to form a key salt-bridge interaction with a complementary basic residue in the binding site without causing steric strain. chemistrysteps.com

meta-Isomer (Parent Compound) : Often allows the molecule to adopt a conformation where the carboxylate can reach a specific basic residue while the oxazinone and phenyl rings occupy their respective binding pockets optimally.

para-Isomer : A shift to the para position extends the carboxylate further from the core scaffold. This may result in a significant loss of potency if the target's key basic residue is now out of reach. In some cases, it could lead to an alternative binding mode, but typically it is less favorable. youtube.commasterorganicchemistry.com

ortho-Isomer : Placing the carboxylate at the ortho position brings it very close to the oxazinone ring. This can lead to intramolecular hydrogen bonding or severe steric clashes with the protein, often resulting in a dramatic reduction or complete loss of activity. chemistrysteps.com

The preference for the meta position highlights the highly specific, three-dimensional nature of the ligand-receptor interaction.

Role of Ring Size and Heteroatom Identity within the Oxazinone Moiety (e.g., comparison with oxazolidinones)

The six-membered 1,3-oxazinan-2-one (B31196) ring is a key structural feature, but its size and heteroatom composition can be varied to probe the SAR. A common comparison is made with the five-membered oxazolidinone ring, which is found in several approved drugs, including the anticoagulant Rivaroxaban. researchgate.netnih.gov

The primary differences between these two heterocyclic systems lie in their conformational properties:

1,3-Oxazinan-2-one (6-membered ring) : This ring is more flexible and can adopt various conformations, such as a chair or boat, similar to cyclohexane. This flexibility can be advantageous or detrimental depending on the rigidity of the target's binding site.

Oxazolidinone (5-membered ring) : This ring is significantly more planar and rigid. nih.gov This rigidity can be beneficial as it reduces the entropic penalty upon binding, potentially leading to higher affinity if the rigid conformation is the one required for optimal interaction.

The choice between a five- and six-membered ring can therefore fine-tune the compound's fit. If the binding pocket is tight and well-defined, the rigid oxazolidinone may be preferred. If a greater degree of conformational freedom is needed to achieve the ideal binding pose, the oxazinone may be superior.

| Ring System | Ring Size | Key Conformational Feature | Potential Impact on Activity |

|---|---|---|---|

| 1,3-Oxazinan-2-one | 6-membered | Flexible (e.g., chair, boat conformations) | Allows conformational adjustment to fit the binding site. |

| Oxazolidinone | 5-membered | Relatively planar and rigid | Reduces entropic penalty upon binding; pre-organizes the molecule for the bioactive conformation. |

Bioisosteric Replacements and Scaffold Hopping Strategies

To optimize properties such as potency, selectivity, and pharmacokinetics, medicinal chemists often employ strategies like bioisosteric replacement and scaffold hopping.

Bioisosteric Replacements : This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's drug-like characteristics without losing affinity. drughunter.com The carboxylic acid is a frequent target for bioisosteric replacement to address issues like poor permeability or rapid metabolism. nih.govresearchgate.net

Common bioisosteres for the carboxylic acid group include:

Tetrazole : This acidic heterocycle often mimics the charge and hydrogen bonding pattern of a carboxylate and is more metabolically stable. drughunter.com

Acyl Sulfonamide : Offers a different acidic profile and geometry, which can sometimes lead to improved selectivity or physical properties. nih.gov

Hydroxamic Acid : Can act as a carboxylic acid mimic and also has metal-chelating properties, which may or may not be desirable depending on the target. nih.gov

| Functional Group | Common Bioisostere | Approximate pKₐ | Key Advantage |

|---|---|---|---|

| Carboxylic Acid | - | ~4.5 | Strong, well-defined acidic interaction. |

| - | 5-Tetrazole | ~4.5 - 4.9 | Increased metabolic stability and lipophilicity. drughunter.com |

| - | Acyl Sulfonamide | Variable | Tunable acidity and improved cell permeability. researchgate.net |

| - | Hydroxamic Acid | ~8 - 9 | Different acidity and potential for metal chelation. nih.gov |

Scaffold Hopping : This is a more advanced strategy where the central molecular core (the phenyl-oxazinone scaffold) is replaced with a structurally different scaffold that maintains the same 3D orientation of the key pharmacophoric elements. nih.govmdpi.com The goal is to discover novel chemical series with improved properties or to escape existing patent space. For the this compound framework, a scaffold hop might involve replacing the phenyl-oxazinone with a different bicyclic or heterocyclic system that still correctly positions an acidic group and a hydrophobic element. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of "3-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid," molecular docking studies are instrumental in predicting its interaction with potential biological targets.

The initial step in molecular docking involves the identification of putative binding pockets on a target protein. These pockets are typically hydrophobic cavities on the protein's surface that can accommodate a small molecule ligand. For "this compound," computational algorithms are used to scan the surface of a target protein to identify regions with appropriate size, shape, and chemical complementarity for binding. The identification of these pockets is crucial for understanding where and how the compound might exert a biological effect.

Once a binding pocket is identified, docking algorithms place the "this compound" molecule into the pocket in various orientations and conformations. The stability of each pose is evaluated using a scoring function, which estimates the binding affinity. The most favorable binding modes are then analyzed to identify key intermolecular contacts.

For "this compound," these interactions would likely involve:

Hydrogen Bonding: The carboxylic acid group and the carbonyl group of the oxazinane ring are potential hydrogen bond donors and acceptors, respectively. These could form strong interactions with polar amino acid residues in the binding pocket.

Hydrophobic Interactions: The benzene (B151609) ring provides a hydrophobic surface that can interact with nonpolar residues.

Pi-Pi Stacking: The aromatic ring can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

| Interaction Type | Potential Interacting Residues |

|---|---|

| Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |

| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of "this compound". researchgate.netresearchgate.net DFT provides a good balance between accuracy and computational cost for molecules of this size. semanticscholar.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For "this compound," a representative calculation might yield the following values:

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

This relatively large energy gap would suggest that "this compound" is a kinetically stable molecule. mdpi.com

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

For "this compound," the MEP would likely show:

Negative Potential: Concentrated around the oxygen atoms of the carboxylic acid and the carbonyl group of the oxazinane ring, indicating these are sites for electrophilic attack.

Positive Potential: Located around the hydrogen atom of the carboxylic acid, suggesting it as a site for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of "this compound" over time. These simulations provide insights into the conformational flexibility of the molecule and the stability of its interactions with a target protein. By simulating the movement of atoms and molecules over a period of time, MD can reveal how the ligand and protein adapt to each other upon binding and the stability of the formed complex. This information is crucial for validating the binding modes predicted by molecular docking and for understanding the thermodynamics of the binding process.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Serine |

| Threonine |

| Aspartate |

| Glutamate |

| Leucine |

| Isoleucine |

| Valine |

| Alanine |

Applications in Drug Discovery and Chemical Biology

Identification and Optimization of Lead Compounds for Therapeutic Development

The 1,3-oxazinan-2-one (B31196) core is a recognized scaffold in medicinal chemistry. nih.gov Derivatives of this heterocyclic system have been investigated for a range of biological activities, including antibacterial properties. nih.gov For instance, novel compounds incorporating chiral 1,3-oxazinan-2-ones have demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis. nih.gov These findings suggest that the 1,3-oxazinan-2-one scaffold can be a valuable starting point for the development of new antibacterial agents. nih.gov

The process of identifying and optimizing lead compounds based on the 3-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid scaffold would involve synthesizing a library of analogues with diverse substitutions on both the oxazinan and benzoic acid rings. Structure-activity relationship (SAR) studies would then be conducted to determine how different chemical modifications influence the biological activity and pharmacokinetic properties of the compounds. nih.gov

Table 1: General Structure-Activity Relationship (SAR) Considerations for Oxazinone-Benzoic Acid Derivatives

| Molecular Region | Potential Modifications | Desired Outcomes |

| Benzoic Acid Ring | Substitution with electron-withdrawing or electron-donating groups at various positions. | Enhanced target binding, improved solubility, and favorable pharmacokinetic profiles. |

| Oxazinan-2-one Ring | Introduction of chiral centers, alkyl or aryl substituents. | Increased potency, improved selectivity, and modulation of metabolic stability. |

| Linker | Variation of the linkage between the two ring systems. | Optimization of spatial orientation for target engagement. |

This table is a generalized representation based on common medicinal chemistry principles and is not based on specific experimental data for this compound.

Design of Chemical Probes for Elucidating Biological Pathways

Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold could be adapted for the design of such probes. By incorporating reporter tags, such as fluorescent dyes or biotin, into the molecular structure, researchers can visualize and track the interactions of these molecules within a cellular environment. nih.govacs.org The carbamate (B1207046) linkage within the oxazinone ring is a feature that can be exploited in the design of fluorogenic probes. nih.govacs.org

The design of a chemical probe based on this scaffold would require careful consideration of the attachment point for the reporter tag to minimize interference with the molecule's biological activity. The benzoic acid moiety provides a convenient handle for chemical modification, allowing for the attachment of various linkers and tags.

Strategies for Developing Targeted Therapeutics Based on the Oxazinan-2-one-Benzoic Acid Scaffold

Targeted therapy is a cornerstone of modern drug development, focusing on molecules that specifically interact with a particular biological target, such as a protein kinase or a receptor. The 1,3-oxazine scaffold has been explored in the context of various therapeutic targets. ijrpr.com For example, certain 1,3-oxazine derivatives have been investigated as anticancer agents. nih.gov

The development of targeted therapeutics from the this compound scaffold would involve identifying a specific biological target of interest and then systematically modifying the scaffold to optimize its binding affinity and selectivity for that target. Computational methods, such as molecular docking, can be employed to predict how different analogues might interact with the target's binding site, thereby guiding the synthetic efforts.

Potential as a Scaffold for Multi-Target Drug Design

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-target drugs, which are designed to interact with several targets simultaneously, offer a promising therapeutic approach. The modular nature of the this compound scaffold, with its two distinct ring systems, makes it an interesting candidate for multi-target drug design.

By strategically modifying each part of the scaffold, it may be possible to design compounds that interact with multiple, distinct biological targets. For example, the oxazinone portion could be optimized to bind to one target, while the substituted benzoic acid moiety is tailored to interact with another. This approach could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance.

Future Directions and Emerging Research Avenues

Addressing Challenges in Specificity and Potency Enhancement

A primary challenge in the development of new therapeutic agents based on the 1,3-oxazinan-2-one (B31196) scaffold is achieving high specificity and potency for a desired biological target. The broad spectrum of activities observed for this class of compounds suggests that they can interact with multiple biological targets, which can lead to off-target effects. researchgate.netderpharmachemica.comijrpr.com Future research will need to focus on medicinal chemistry efforts to fine-tune the structure of 3-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid to enhance its interaction with a specific target.

Key strategies to improve specificity and potency include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure and analysis of the resulting changes in biological activity can elucidate the key structural features required for potent and selective activity.

Computational Modeling and Docking Studies: In silico methods can be employed to predict the binding of analogs to specific protein targets, guiding the design of more selective compounds.

Introduction of Chiral Centers: The synthesis of enantiomerically pure compounds can be crucial, as different stereoisomers often exhibit distinct biological activities and potencies. nih.govacs.org

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The exploration of the chemical space around this compound necessitates the development of novel and efficient synthetic methodologies. While several routes for the synthesis of 1,3-oxazinan-2-ones exist, the creation of complex and diverse libraries of analogs requires versatile and high-yielding reactions. researchgate.netyork.ac.uk

Future synthetic efforts are likely to focus on:

Multi-component Reactions: One-pot reactions that combine three or more starting materials to form a complex product can significantly streamline the synthesis of analog libraries. ckthakurcollege.net

Green Chemistry Approaches: The development of environmentally friendly synthetic methods, such as those utilizing greener solvents and catalysts, is an important consideration for sustainable drug development. york.ac.ukresearchgate.net

Asymmetric Synthesis: Methods to control the stereochemistry during synthesis are essential for producing single-enantiomer drugs with improved therapeutic profiles. nih.govacs.org

Exploration of Undiscovered Biological Targets and Disease Indications

The diverse biological activities reported for compounds containing the 1,3-oxazine moiety suggest that this scaffold may interact with a wide range of biological targets. bohrium.comderpharmachemica.comijrpr.com A significant area of future research will be the identification of novel protein targets for this compound and its analogs, which could lead to the discovery of new therapeutic applications.

Potential avenues for exploration include:

Phenotypic Screening: Testing compounds in cell-based or whole-organism models of disease can uncover unexpected therapeutic effects and lead to the identification of novel targets.

Chemical Proteomics: Techniques such as affinity chromatography and activity-based protein profiling can be used to directly identify the protein targets of a bioactive compound.

Targeting Protein-Protein Interactions: The 1,3-oxazinan-2-one scaffold may be suitable for designing molecules that disrupt disease-relevant protein-protein interactions.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govmednexus.orgnih.gov These computational tools can be leveraged to accelerate the design and optimization of novel analogs of this compound.

AI and ML can contribute to:

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds. rjptonline.org

De Novo Drug Design: Generative models can design novel molecules with desired properties, expanding the chemical space for exploration. mdpi.com

Hit-to-Lead Optimization: AI algorithms can guide the optimization of lead compounds by suggesting modifications to improve their potency, selectivity, and drug-like properties. oxfordglobal.com

Investigation of Hybrid Molecules Combining the 1,3-Oxazinan-2-one and Benzoic Acid Scaffolds with Other Bioactive Moieties

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy for developing drugs with dual or synergistic activities. mdpi.com The this compound scaffold provides an excellent platform for creating hybrid molecules.

Future research in this area could involve:

Conjugation with Known Drugs: Linking the scaffold to existing drugs to enhance their efficacy or overcome resistance mechanisms.

Combination with Natural Products: Incorporating bioactive natural product fragments to create novel hybrid compounds with unique biological profiles.

Development of Dual-Target Inhibitors: Designing hybrids that simultaneously modulate two different biological targets involved in a disease process.

The continued exploration of these future research avenues holds significant promise for unlocking the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel and effective treatments for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.